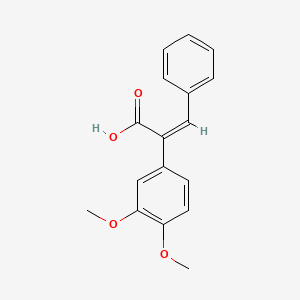

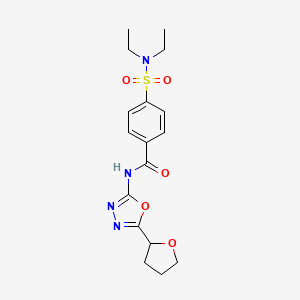

![molecular formula C23H26N2O3 B2744027 4-[[4-(4-甲氧基苯基)哌嗪-1-基]甲基]-5,7-二甲基香豆素-2-酮 CAS No. 877647-90-0](/img/structure/B2744027.png)

4-[[4-(4-甲氧基苯基)哌嗪-1-基]甲基]-5,7-二甲基香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one, also known as Mecamylamine, is a synthetic compound that has been used in scientific research for many years. It is a non-selective antagonist of nicotinic acetylcholine receptors and has been studied for its potential therapeutic applications in various diseases.

科学研究应用

Antimicrobial Activities

The compound's derivatives have been synthesized and assessed for antimicrobial properties, indicating potential applications in combating microbial infections. A study by Bektaş et al. (2007) synthesized novel derivatives, including Schiff base and Mannich base derivatives, using 4-methoxybenzaldehyde and evaluated their antimicrobial activities. Some derivatives exhibited good to moderate activities against tested microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Bioactivity in HIV-1 Reverse Transcriptase Inhibition

Research into non-nucleoside HIV-1 reverse transcriptase inhibitors has led to the discovery of bis(heteroaryl)piperazines (BHAPs) as potent candidates. Romero et al. (1994) synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, showing significant enhancement in potency against HIV-1 reverse transcriptase. This research opens avenues for clinical evaluation and development of new therapeutic agents for HIV-1 treatment (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Fluorescent Ligands for 5-HT1A Receptors

In the quest for improved imaging techniques, Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, providing a valuable tool for visualizing 5-HT(1A) receptors in cell models. This work exemplifies the compound's utility in advancing receptor imaging technologies (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel derivatives from visnagenone and khellinone, incorporating the compound, has shown significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) developed derivatives with pronounced COX-2 selectivity and analgesic, anti-inflammatory activities. This suggests potential applications in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

5-HT7 Receptor Antagonists

Yoon et al. (2008) prepared derivatives as 5-HT(7) receptor antagonists, showing promise in neuropsychiatric disorder treatment. Most compounds exhibited significant IC(50) values, with particular derivatives demonstrating good activity and selectivity for 5-HT(7) over other serotonin receptors. This research underscores the compound's importance in developing new psychiatric medications (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

作用机制

Target of Action

It’s known that piperazine derivatives, a structural motif found in this compound, are used in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in the physiological state of the cells.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives , it can be inferred that multiple pathways could potentially be affected, leading to various downstream effects.

Pharmacokinetics

The presence of the piperazine ring in the compound is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties, which could impact its bioavailability.

Result of Action

Some piperazine derivatives have exhibited good antibacterial and antifungal activity , suggesting that this compound may also have similar effects.

属性

IUPAC Name |

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(14-22(26)28-21(23)13-16)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSAXWSTWZZCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

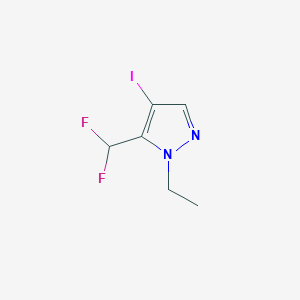

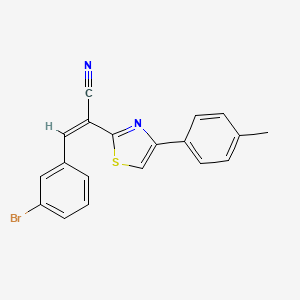

![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)

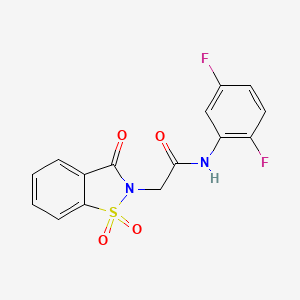

![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2743952.png)

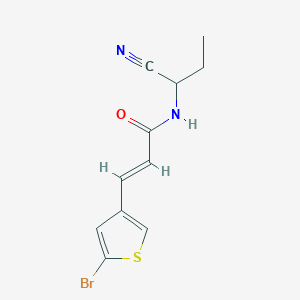

![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)

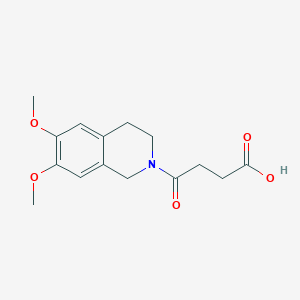

![2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2743962.png)

![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2743963.png)

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2743966.png)